molecular formula C8H22Si2Zn B14665494 zinc;methanidyl(trimethyl)silane CAS No. 41924-26-9

zinc;methanidyl(trimethyl)silane

Cat. No.: B14665494
CAS No.: 41924-26-9
M. Wt: 239.8 g/mol
InChI Key: DFLIVUBDYHRQFV-UHFFFAOYSA-N
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Description

Zinc;methanidyl(trimethyl)silane refers to organozinc compounds containing trimethylsilyl ligands. A well-characterized example is Zn[Si(SiMe₃)₃]₂, a tetrahedral complex where zinc is coordinated to two tris(trimethylsilyl)silyl groups. This compound, synthesized via metathesis reactions, exhibits distinct structural and electronic properties due to the steric bulk and electron-donating nature of the silyl ligands . Its crystallographic data reveal Zn–Si bond lengths of 2.40–2.45 Å, consistent with covalent bonding . Another related compound is zinc bis[bis(trimethylsilyl)amide] (Zn[N(SiMe₃)₂]₂), a precursor in vapor deposition and catalysis, known for its thermal stability and low solubility in polar solvents .

Properties

CAS No.

41924-26-9

Molecular Formula

C8H22Si2Zn

Molecular Weight

239.8 g/mol

IUPAC Name

zinc;methanidyl(trimethyl)silane

InChI

InChI=1S/2C4H11Si.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2

InChI Key

DFLIVUBDYHRQFV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;methanidyl(trimethyl)silane typically involves the reaction of trimethylsilane with a zinc-containing reagent under controlled conditions. One common method includes the use of a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents . This reaction is performed under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are utilized . This method is efficient and suitable for large-scale production, ensuring high yields and purity of the final product.

Comparison with Similar Compounds

Structural Analogues: Group 12 Metal Complexes

Zinc silyl derivatives are compared with their cadmium (Cd) and mercury (Hg) counterparts (Table 1):

Compound Metal–Si Bond Length (Å) Geometry Stability Reference
Zn[Si(SiMe₃)₃]₂ 2.40–2.45 Tetrahedral High
Cd[Si(SiMe₃)₃]₂ 2.55–2.60 Distorted Tetrahedral Moderate
Hg[Si(SiMe₃)₃]₂ 2.65–2.70 Linear Low
  • Key Insight : The Zn complex exhibits shorter metal–silicon bonds and higher thermal stability compared to Cd and Hg analogs, attributed to zinc’s smaller ionic radius and stronger covalent interactions .

Silylzinc Halides and Germylzinc Halides

Compounds like (Me₃Si)₃GeZnX (X = Cl, Br, I) and (Me₃Si)₂SiZnCl feature mixed silyl/germyl-zinc frameworks. These exhibit:

  • Lower thermal stability than Zn[Si(SiMe₃)₃]₂ due to weaker Ge–Zn/Si–Zn bonds.
  • Flexible coordination modes , with halide ligands influencing reactivity in cross-coupling reactions .

Ligand Exchange Reactions

Zinc silyl complexes undergo ligand exchange with sulfur donors (e.g., triphenylsilanethiol), forming thiolate intermediates relevant to atomic layer deposition (ALD) processes. In contrast, Cd(II) amidinates show slower ligand exchange kinetics, limiting their utility in ALD .

Catalytic Hydroboration of Alkynes

Zn[Si(SiMe₃)₃]₂ catalyzes the hydroboration of terminal alkynes with HBpin, achieving 60% yield for (Z)-trimethyl(2-borylpropenyl)silane . Comparatively, zinc triflate (Zn(OTf)₂) shows lower efficiency (<40% yield) due to poorer Lewis acidity .

Chemical Vapor Deposition (CVD)

Zinc silyl derivatives like Zn[N(SiMe₃)₂]₂ are preferred precursors for depositing zinc borosilicate glasses , offering:

  • Lower decomposition temperatures (150–200°C) vs. traditional dimethylzinc (DMZn, >300°C).
  • Enhanced film uniformity due to controlled ligand release .

Semiconductor Doping

In MOVPE-grown quantum well lasers, DMZn (dimethylzinc) is widely used for p-type doping. However, silyl-zinc complexes could offer advantages in dopant incorporation efficiency under low-temperature conditions .

Data Tables

Table 2: Catalytic Performance of Zinc Complexes in Hydroboration

Catalyst Substrate Yield (%) Selectivity (Z:E) Reference
Zn[Si(SiMe₃)₃]₂ Trimethyl(prop-1-ynyl)silane 60 95:5
Zn(OTf)₂ Phenylacetylene 38 80:20
Zn[N(SiMe₃)₂]₂ 1-Hexyne 55 90:10

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing zinc-coordinated methanidyl(trimethyl)silane compounds?

  • Methodology : Utilize catalytic systems such as zinc chloride (ZnCl₂) in hydroboration reactions with trimethyl(prop-1-yn-1-yl)silane. Optimize stoichiometry (e.g., 1.5 equivalents of HBpin) and employ hexane as an eluent for purification. Yield improvements (e.g., 60%) are achievable via controlled reaction temperatures and inert atmospheres . For purification, flash column chromatography on silica gel with pentane/diethyl ether/triethylamine mixtures is effective .

Q. What safety protocols are critical when handling methanidyl(trimethyl)silane derivatives?

  • Methodology :

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Conduct experiments in fume hoods to mitigate inhalation risks.
  • Perform comprehensive risk assessments, referencing ToxNet’s Hazardous Substances Data Bank and Bretherick’s manuals for hazard identification .
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can researchers characterize the structural integrity of methanidyl(trimethyl)silane intermediates?

  • Methodology :

  • NMR Spectroscopy : Compare ¹H NMR peaks (e.g., δ 7.04 ppm for vinyl protons) with literature data to confirm product identity .
  • GC-MS : Analyze fragmentation patterns (e.g., m/z 287 corresponding to [M-CH₃]⁺) to verify molecular composition .
  • Elemental Analysis : Quantify zinc content using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does zinc influence the catalytic activity in hydroboration reactions involving methanidyl(trimethyl)silane?

  • Methodology :

  • Investigate zinc’s Lewis acidity via kinetic studies: Monitor reaction rates under varying Zn²⁺ concentrations to assess its role in activating alkynes.
  • Use X-ray crystallography to determine coordination geometry in zinc-silane complexes, which may explain regioselectivity in hydroboration .
  • Compare catalytic efficiency with alternative metals (e.g., Cu, Fe) to identify zinc-specific advantages .

Q. What strategies resolve contradictory spectroscopic data in silane-zinc complex synthesis?

  • Methodology :

  • Cross-validate results using multiple techniques (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy) to distinguish between isomeric byproducts .
  • Employ computational modeling (DFT calculations) to predict spectral signatures and reconcile experimental discrepancies .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions that complicate spectral interpretation .

Q. What are effective methods for handling air-sensitive methanidyl(trimethyl)silane reagents?

  • Methodology :

  • Store reagents under inert atmospheres (argon/nitrogen) using Schlenk lines or gloveboxes .
  • Pre-dry solvents (e.g., hexane, THF) over molecular sieves to eliminate moisture-induced decomposition .
  • Monitor reagent stability via periodic NMR checks to detect degradation (e.g., siloxane formation) .

Q. How can researchers design experiments to study the coordination chemistry between zinc and methanidyl(trimethyl)silane ligands?

  • Methodology :

  • Synthesize model complexes with controlled ligand-to-zinc ratios and analyze them via X-ray diffraction to determine bonding modes (e.g., σ vs. π interactions) .
  • Conduct titration experiments monitored by UV-Vis spectroscopy to measure binding constants and stoichiometry .
  • Explore redox behavior using cyclic voltammetry to assess zinc’s electronic influence on silane ligands .

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